molecular formula C34H31F3N2O3 B14754082 methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate

methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate

Cat. No.: B14754082
M. Wt: 572.6 g/mol
InChI Key: WSYALRNYQFNNGP-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. These compounds contain a benzamide moiety that is N-linked to a benzyl group. This compound is notable for its intricate structure, which includes a trifluoromethyl group, a benzoyl group, and a piperidine ring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like hydrazine and palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common reagents and conditions used in these reactions include thionyl chloride, triethylamine, and 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptor delta, which plays a role in various biological processes . The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The presence of the trifluoromethyl group and the piperidine ring in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C34H31F3N2O3

Molecular Weight

572.6 g/mol

IUPAC Name

methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate

InChI

InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m0/s1

InChI Key

WSYALRNYQFNNGP-HKBQPEDESA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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